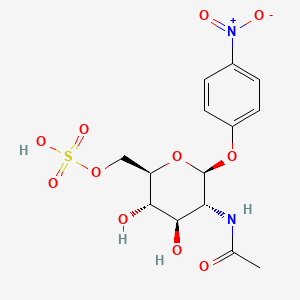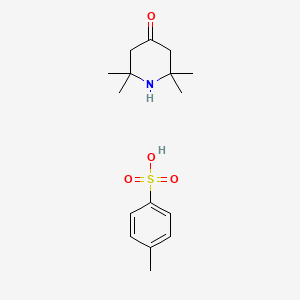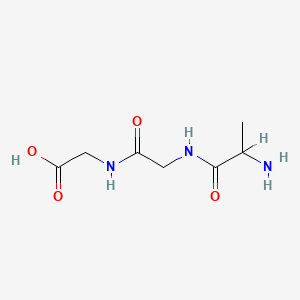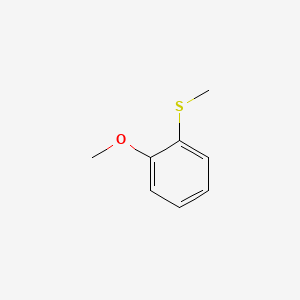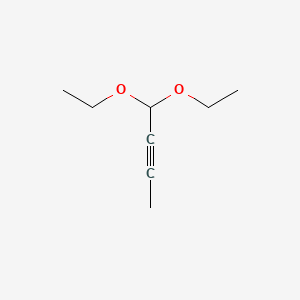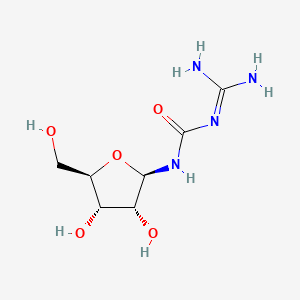
1-Amidino-3-beta-D-ribofuranosylurea
説明
1-Amidino-3-beta-D-ribofuranosylurea, also known as Azacitidine Related Compound C, is a chemical compound with the empirical formula C7H14N4O5 . It has a molecular weight of 463.31 .
Molecular Structure Analysis
The molecular structure of 1-Amidino-3-beta-D-ribofuranosylurea consists of a ribofuranosyl (a type of sugar) core attached to an amidino group and a urea group . The molecule has a complex structure with multiple functional groups, which could potentially influence its chemical behavior and interactions.Chemical Reactions Analysis
While specific chemical reactions involving 1-Amidino-3-beta-D-ribofuranosylurea are not available, it’s worth noting that amides, in general, can undergo a variety of reactions. These include hydrolysis, reduction, and reactions with electrophilic inducers .Physical And Chemical Properties Analysis
1-Amidino-3-beta-D-ribofuranosylurea has a solubility of 1 mg/L in water at 25 ºC . It has a calculated density of 2.0±0.1 g/cm^3 and a calculated index of refraction of 1.749 . Its melting point is 199.32 ºC .科学的研究の応用
Agriculture and Crop Production
The compound has been associated with the development of nano-urea fertilizers . These fertilizers are expected to improve Nitrogen Use Efficiency (NUE) by increasing the efficiency of nitrogen delivery to plants and minimizing nitrogen losses to the environment . This application is particularly relevant for sustainable crop production .
Antiviral Agent
The compound, also known as 1-Amidino-3-beta-D-ribofuranosylurea, has been synthesized and evaluated for its activity against human cytomegalovirus (HCMV) . This suggests its potential use as an antiviral agent.
Protein Modification
The compound has been associated with the incorporation of unnatural amino acids (UAA) . UAA incorporation by amber codon suppression offers scientists a powerful tool to modify the properties of proteins at will. This has been used for a plethora of fundamental research applications and, more recently, also for the selective modification of therapeutic proteins .
Therapeutic Protein Design
The compound, also known as 1-beta-D-Ribofuranosyl-3-guanylurea, has been used in the design of therapeutic proteins . It is a synthetic compound that mimics the effects of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
Antiviral Drug Development
The compound, also known as 1-(Diaminomethylene)-3-(beta-D-ribofuranosyl)urea, has been used in the development of antiviral drugs . It has been synthesized and evaluated for its activity against human cytomegalovirus (HCMV), suggesting its potential use in the development of antiviral drugs .
Immunology
The compound, also known as 1-beta-D-ribofuranosyl-3-guanylurea, has been associated with the development of immunosuppressive nucleoside antibiotics . This suggests its potential use in the field of immunology .
Safety and Hazards
The safety data sheet for 1-Amidino-3-beta-D-ribofuranosylurea indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and using protective clothing and eye protection .
特性
IUPAC Name |
1-(diaminomethylidene)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O5/c8-6(9)11-7(15)10-5-4(14)3(13)2(1-12)16-5/h2-5,12-14H,1H2,(H5,8,9,10,11,15)/t2-,3-,4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNSQOVBNYYHLW-TXICZTDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)NC(=O)N=C(N)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)NC(=O)N=C(N)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amidino-3-beta-D-ribofuranosylurea | |
CAS RN |
2508-80-7 | |
| Record name | N-(Aminoiminomethyl)-N′-β-D-ribofuranosylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2508-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-beta-D-Ribofuranosyl-3-guanylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002508807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-.BETA.-D-RIBOFURANOSYL-3-GUANYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TLG977GAY5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of RGU in the context of 5-azacytidine (5-AC) therapy?
A1: Research indicates that 5-AC, when in aqueous solution, undergoes degradation to form a mixture of compounds, including RGU. [] This is particularly important because 5-AC is often administered clinically via prolonged intravenous infusion. The formation of RGU during this process raises questions about its potential toxicity and impact on the overall efficacy of 5-AC treatment.
Q2: Does RGU possess any antitumor activity?
A2: While RGU demonstrated some antitumor activity against murine L1210 leukemia in the study, further investigation revealed that this activity could be entirely attributed to its in vivo conversion back to 5-AC. [] This finding suggests that RGU itself may not have intrinsic antitumor properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



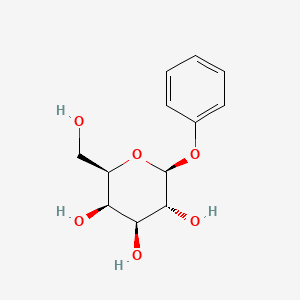


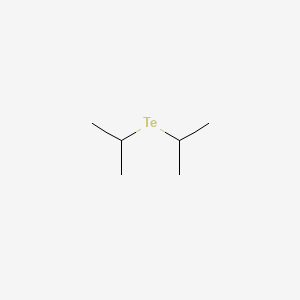

![[Leu8,des-Arg9]bradykinin](/img/structure/B1580625.png)
